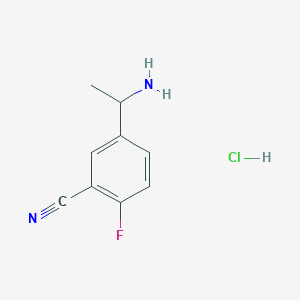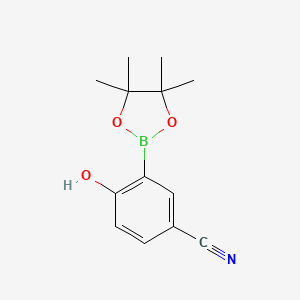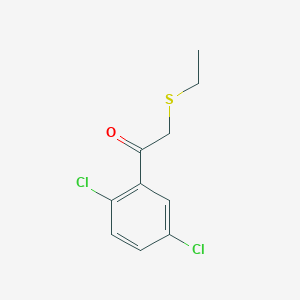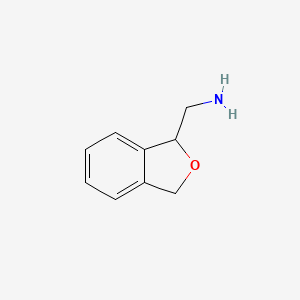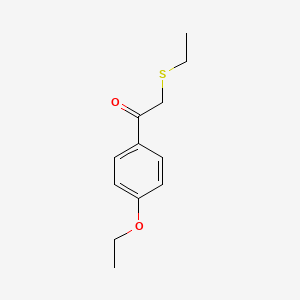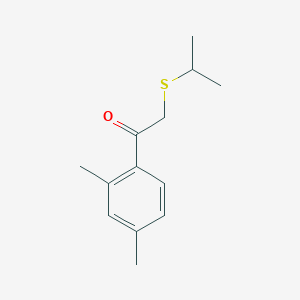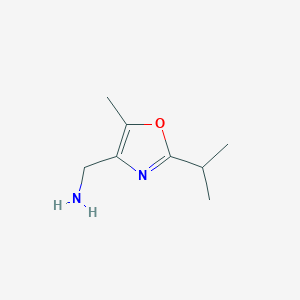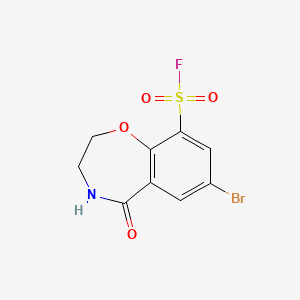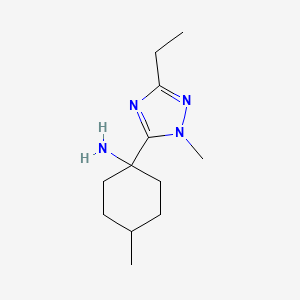
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a cyclohexyl halide under basic conditions.
Final Amination Step:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, basic or acidic conditions.
Major Products Formed:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. The cyclohexane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylpiperidine: Similar structure but with a piperidine ring instead of a cyclohexane ring.
Uniqueness: 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is unique due to the presence of both the triazole and cyclohexane rings, which confer specific chemical and biological properties. The combination of these rings enhances the compound’s stability, binding affinity, and potential for diverse applications.
Eigenschaften
Molekularformel |
C12H22N4 |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-4-10-14-11(16(3)15-10)12(13)7-5-9(2)6-8-12/h9H,4-8,13H2,1-3H3 |
InChI-Schlüssel |
YTZYRWGIFGZZJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=N1)C2(CCC(CC2)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


